

A Technical Guide to DBCO-PEG3-Oxyamine for Copper-Free Click Chemistry

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Compound of Interest		
Compound Name:	DBCO-PEG3-oxyamine	
Cat. No.:	B12422140	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-PEG3-oxyamine is a heterobifunctional linker that has emerged as a powerful tool in bioconjugation and drug development.[1][2][3] Its unique structure, featuring a dibenzocyclooctyne (DBCO) group and an oxyamine moiety separated by a hydrophilic polyethylene glycol (PEG) spacer, enables two distinct and highly selective bioorthogonal conjugation reactions. The DBCO group participates in copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of "click chemistry," while the oxyamine group readily reacts with aldehydes and ketones to form stable oxime bonds.[3][4] This dual reactivity allows for the precise and modular construction of complex biomolecular architectures, such as antibody-drug conjugates (ADCs), without the need for cytotoxic copper catalysts. The integrated PEG3 spacer enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance of the conjugated molecules.

Core Properties and Specifications

DBCO-PEG3-oxyamine is typically supplied as a light yellow oil and is soluble in common organic solvents like DMSO, DMF, DCM, THF, and acetonitrile. For optimal stability, it should be stored at -20°C, protected from light and moisture. Repeated freeze-thaw cycles should be avoided, and aliquoting the reagent is recommended for maintaining its reactivity.



Property	Value	References
Molecular Formula	C29H36N4O7	
Molecular Weight	552.62 g/mol	-
Appearance	Light yellow oil	-
Purity	>95%	-
Solubility	DMSO, DMF, DCM, THF, acetonitrile	_
Storage Conditions	-20°C, protected from light and moisture	-

Copper-Free Click Chemistry: The SPAAC Reaction

The DBCO moiety of the linker is central to its utility in copper-free click chemistry. It reacts with azide-functionalized molecules through a [3+2] cycloaddition mechanism, driven by the ring strain of the cyclooctyne. This reaction is highly efficient, bioorthogonal, and proceeds rapidly under mild, aqueous conditions, making it ideal for conjugating sensitive biomolecules.

Reaction Kinetics

The efficiency of the SPAAC reaction is quantified by its second-order rate constant. While specific data for **DBCO-PEG3-oxyamine** is not readily available, the rates for similar DBCO derivatives provide a reliable estimate. The presence of a PEG linker has been shown to enhance reaction rates by reducing steric hindrance.



DBCO Construct	Reactant Azide	Buffer	Second-Order Rate Constant (M ⁻¹ S ⁻¹)	References
DBCO Derivatives (general)	Benzyl Azide	Various	~0.1 - 2.0	
Sulfo DBCO- amine	Model Azides	PBS (pH 7.2)	0.32–0.85	_
Sulfo DBCO- amine	Model Azides	HEPES (pH 7)	0.55–1.22	
DBCO-PEG5- Trastuzumab	Model Azides	HEPES & PBS	0.18 - 0.37	_

Oxime Ligation: Reaction with Carbonyls

The terminal oxyamine group provides a second, orthogonal conjugation handle. It reacts with aldehydes or ketones to form a stable oxime bond. This reaction is also highly chemoselective and is most efficient under slightly acidic conditions (pH ~4.5-5.5), though it can proceed at neutral pH, sometimes accelerated by catalysts like aniline and its derivatives. Oxime bonds are significantly more stable to hydrolysis than corresponding hydrazone or imine bonds, making them suitable for creating long-lasting bioconjugates.

Key Characteristics of Oxime Ligation



Feature	Description	References
Optimal pH	~4.5-5.5 for uncatalyzed reaction	
Catalysis	Aniline and its derivatives can accelerate the reaction at neutral pH	
Stability	Oxime bonds are more stable to hydrolysis than hydrazones and imines	_
Kinetics	Generally slower than SPAAC at neutral pH without a catalyst	-

Experimental Protocols

Protocol 1: Conjugation of an Azide-Modified Protein with DBCO-PEG3-Oxyamine (SPAAC Reaction)

Materials:

- Azide-modified protein in an azide-free buffer (e.g., PBS, pH 7.4)
- DBCO-PEG3-oxyamine
- Anhydrous DMSO or DMF
- Desalting column for purification

Procedure:

- Prepare the DBCO-PEG3-oxyamine solution: Immediately before use, dissolve DBCO-PEG3-oxyamine in anhydrous DMSO or DMF to a stock concentration of 10 mM.
- Reaction Setup:



- To the azide-modified protein solution, add the DBCO-PEG3-oxyamine stock solution to achieve a 1.5 to 3-fold molar excess of the linker over the protein.
- Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed
 10% (v/v) to maintain protein integrity.
- Incubation: Incubate the reaction mixture at room temperature for 2-12 hours. Reaction times
 may vary depending on the protein and linker concentrations. For larger biomolecules,
 incubation for up to 24 hours may be necessary to achieve higher conjugation efficiency.
- Purification: Remove the excess, unreacted DBCO-PEG3-oxyamine and byproducts using a
 desalting column (e.g., PD-10) equilibrated with a suitable buffer for your downstream
 application.
- Characterization: The degree of labeling can be determined by UV-Vis spectroscopy, measuring the absorbance at 280 nm for the protein and ~309 nm for the DBCO group. The disappearance of the DBCO absorbance indicates the progression of the reaction.

Protocol 2: Conjugation of an Aldehyde-Tagged Protein with DBCO-PEG3-Oxyamine (Oxime Ligation)

Materials:

- Aldehyde-tagged protein in an amine-free buffer
- DBCO-PEG3-oxyamine
- Anhydrous DMSO or DMF
- Coupling buffer (e.g., 0.1 M sodium acetate, pH 5.5, or PBS, pH 7.4)
- Aniline (optional, as a catalyst for neutral pH reactions)
- Desalting column

Procedure:



- Prepare the DBCO-PEG3-oxyamine solution: Prepare a stock solution of DBCO-PEG3-oxyamine in anhydrous DMSO or DMF as described in Protocol 1.
- Reaction Setup:
 - Buffer exchange the aldehyde-tagged protein into the desired coupling buffer.
 - Add the DBCO-PEG3-oxyamine stock solution to the protein solution to achieve a 5 to 20-fold molar excess.
 - If performing the reaction at neutral pH, a catalyst such as aniline can be added to a final concentration of 10-100 mM to accelerate the reaction.
- Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or 37°C. The optimal time and temperature should be determined empirically.
- Purification: Purify the conjugate to remove excess linker and byproducts using a desalting column equilibrated with the desired storage buffer.
- Characterization: The successful conjugation can be confirmed by techniques such as SDS-PAGE, which will show a shift in the molecular weight of the protein, and mass spectrometry for precise mass determination.

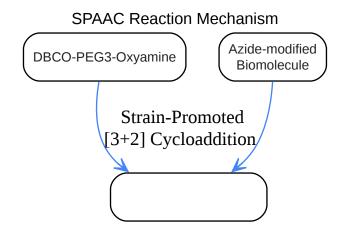
Visualizations

Chemical Structure of DBCO-PEG3-Oxyamine

Caption: Chemical structure of DBCO-PEG3-oxyamine.

SPAAC Reaction Mechanism

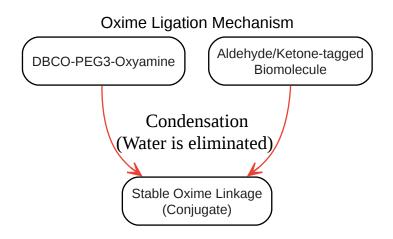




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Caption: Mechanism of the SPAAC reaction.

Oxime Ligation Mechanism



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Caption: Mechanism of oxime ligation.

Experimental Workflow for Dual Labeling



Workflow for Dual Labeling



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Caption: Workflow for creating a dual-labeled conjugate.

Applications



The unique properties of **DBCO-PEG3-oxyamine** make it a versatile tool for a wide range of applications in research and drug development.

- Antibody-Drug Conjugates (ADCs): This linker is extensively used in the synthesis of ADCs.
 The DBCO moiety can be used to attach the linker to an azide-modified antibody, and the oxyamine group can then be conjugated to a carbonyl-containing cytotoxic payload, or viceversa. This modular approach allows for the creation of homogenous and well-defined ADCs.
- Bioconjugation: It serves as a linchpin for connecting various biomolecules, including
 proteins, peptides, and nucleic acids, to each other or to surfaces. This is crucial for the
 development of advanced diagnostics, therapeutics, and biosensors.
- Cellular Imaging: By conjugating fluorescent dyes or probes to biomolecules via DBCO-PEG3-oxyamine, researchers can visualize and track specific cells, proteins, or biological processes in real-time.
- Drug Delivery: The linker can be used to couple therapeutic agents to targeting molecules, enhancing drug delivery to specific sites while minimizing off-target effects. The PEG spacer improves the solubility and circulation half-life of the resulting drug conjugates.

Conclusion

DBCO-PEG3-oxyamine is a highly valuable and versatile heterobifunctional linker for advanced bioconjugation applications. Its ability to facilitate both copper-free click chemistry and oxime ligation in a bioorthogonal manner provides researchers with a powerful tool for the precise construction of complex biomolecular conjugates. The inclusion of a PEG spacer further enhances its utility by improving the physicochemical properties of the final products. For scientists and professionals in drug development, a thorough understanding of the properties and experimental considerations of **DBCO-PEG3-oxyamine** is key to leveraging its full potential in creating next-generation therapeutics and diagnostics.

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